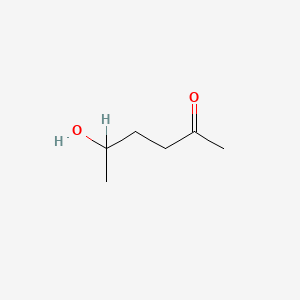

5-Hydroxy-2-hexanone

CAS No.: 56745-61-0

Cat. No.: VC1625609

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56745-61-0 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 5-hydroxyhexan-2-one |

| Standard InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3 |

| Standard InChI Key | ZSDLLTJVENEIDW-UHFFFAOYSA-N |

| SMILES | CC(CCC(=O)C)O |

| Canonical SMILES | CC(CCC(=O)C)O |

Introduction

Chemical Properties and Structure

5-Hydroxy-2-hexanone (CAS No. 56745-61-0) is a hydroxylated derivative of 2-hexanone with a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol . The compound is characterized by the presence of a hydroxyl group (-OH) at the fifth carbon position of the hexanone chain . Its IUPAC name is 5-hydroxyhexan-2-one, and it can also be described as hexan-2-one in which one of the hydrogens at position 5 is replaced by a hydroxy group .

Physical Properties

5-Hydroxy-2-hexanone typically exists as a colorless liquid with a slightly sweet odor similar to other ketones. While comprehensive physical data on this compound is limited in the available literature, its basic properties are summarized in Table 1.

Table 1: Physical Properties of 5-Hydroxy-2-Hexanone

Structural Features

5-Hydroxy-2-hexanone contains two functional groups: a ketone group at position 2 and a hydroxyl group at position 5. This bifunctional nature gives the molecule interesting chemical properties and reactivity patterns. The compound exists in two enantiomeric forms: (R)-5-hydroxy-2-hexanone (CAS No. 65709-73-1) and (S)-5-hydroxy-2-hexanone, due to the presence of a chiral center at carbon 5 .

Synthesis Methods

Multiple synthetic approaches have been developed for the preparation of 5-hydroxy-2-hexanone, with particular emphasis on producing specific enantiomeric forms for applications requiring high optical purity.

Biocatalytical Production

A significant advancement in the synthesis of 5-hydroxy-2-hexanone has been the development of biocatalytical approaches, particularly for producing the (5S)-enantiomer with high enantioselectivity.

Research has demonstrated that (5S)-hydroxy-2-hexanone can be produced from 2,5-hexanedione using biocatalysts with excellent enantioselectivity (ee >99%) . Among the tested biocatalysts, whole-cell systems using Saccharomyces cerevisiae L13 have shown superior performance in terms of chemoselectivity and yield .

The use of S. cerevisiae L13 affords (5S)-hydroxy-2-hexanone from prochiral 2,5-hexanedione with an impressive 85% yield, which is 21% higher than that obtained with bacterial dehydrogenase ADH-T . This improved performance is attributed to differences in reaction rates between the initial monoreduction (2,5-hexanedione to 5-hydroxy-2-hexanone) and the consecutive reduction (5-hydroxy-2-hexanone to 2,5-hexanediol) .

Table 2: Comparison of Biocatalysts for Production of (5S)-Hydroxy-2-Hexanone

| Biocatalyst | Yield (%) | Enantioselectivity (ee %) | Key Feature |

|---|---|---|---|

| S. cerevisiae L13 (whole-cell) | 85 | >99 | High chemoselectivity |

| Bacterial dehydrogenase ADH-T | ~64* | >99 | Lower chemoselectivity |

*Calculated from the 21% difference reported

Biological Activity and Metabolism

Role as a Metabolite

5-Hydroxy-2-hexanone plays a significant role in the metabolic pathway of 2-hexanone, an industrial solvent historically used in various applications but now restricted due to its neurotoxicity .

In the metabolic pathway of 2-hexanone, the compound is hydroxylated to form 5-hydroxy-2-hexanone, which can subsequently be:

-

Oxidized to 2,5-hexanedione

-

Reduced to 2,5-hexanediol

-

Converted to 2,5-dimethyl-2,3-dihydrofuran in smaller amounts

Toxicological Significance

The toxicological significance of 5-hydroxy-2-hexanone derives primarily from its role as an intermediate in the metabolism of 2-hexanone. Studies have shown that 2-hexanone's neurotoxic effects are primarily due to its metabolite 2,5-hexanedione, which can be formed via 5-hydroxy-2-hexanone .

In toxicokinetic studies, 5-hydroxy-2-hexanone has been detected in the serum of rabbits exposed to 2-hexanone via skin, demonstrating rapid formation after exposure . In male CD/COBS rats administered a single gavage dose of [14C]-2-hexanone at 200 mg/kg, 5-hydroxy-2-hexanone reached peak concentration in serum at 2 hours post-administration and was eliminated within 12 hours .

Metabolism Pathway and Kinetics

The metabolism of 2-hexanone leading to 5-hydroxy-2-hexanone follows ω-1-oxidation as the initial step, followed by various transformations including reduction and oxidation reactions . Figure 1 summarizes the metabolic pathway of 2-hexanone, highlighting the formation and further metabolism of 5-hydroxy-2-hexanone.

Excretion

Limited data suggests that 5-hydroxy-2-hexanone and other metabolites of 2-hexanone are primarily eliminated via urinary excretion. In studies with animals exposed to 2-hexanone, both free and conjugated forms of its metabolites were detected in urine .

Stereochemistry and Optical Activity

5-Hydroxy-2-hexanone contains a stereogenic center at carbon 5, resulting in two enantiomers: (R)-5-hydroxy-2-hexanone and (S)-5-hydroxy-2-hexanone. The stereochemistry of these compounds is significant in various biological and synthetic applications.

Enantiomeric Forms

The two enantiomers have distinct CAS numbers:

The ability to selectively produce either enantiomer is important for pharmaceutical and fine chemical applications where stereochemistry significantly impacts biological activity.

Applications and Uses

5-Hydroxy-2-hexanone has several potential applications based on its unique structure and properties.

Synthetic Intermediate

As a bifunctional molecule containing both ketone and hydroxyl groups, 5-hydroxy-2-hexanone serves as a valuable intermediate in organic synthesis, particularly for preparing more complex structures.

Chiral Building Block

The enantiomerically pure forms of 5-hydroxy-2-hexanone, especially (5S)-hydroxy-2-hexanone, are valuable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Related Compounds

Several compounds share structural similarities with 5-hydroxy-2-hexanone. Understanding these relationships provides context for the compound's chemical behavior and applications.

Structural Analogs

Table 3: Compounds Structurally Related to 5-Hydroxy-2-Hexanone

| Compound | Relationship to 5-Hydroxy-2-Hexanone | Key Differences |

|---|---|---|

| 2-Hexanone | Parent compound | Lacks hydroxyl group at position 5 |

| 2,5-Hexanedione | Oxidation product | Contains ketone groups at positions 2 and 5 |

| 2,5-Hexanediol | Reduction product | Contains hydroxyl groups at positions 2 and 5 |

| 2-Hydroxy-5-methyl-3-hexanone | Structural isomer | Hydroxyl group at position 2, ketone at position 3 |

Metabolic Relationships

The metabolic relationship between 2-hexanone, 5-hydroxy-2-hexanone, and 2,5-hexanedione is particularly significant in toxicological contexts. 2,5-Hexanedione, formed from 5-hydroxy-2-hexanone, is considered the ultimate neurotoxic metabolite of 2-hexanone .

Analytical Detection Methods

Detection and quantification of 5-hydroxy-2-hexanone are important in toxicological studies and quality control applications.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and detection of 5-hydroxy-2-hexanone and its related compounds. For chiral analysis, specialized columns capable of separating enantiomers are employed .

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are valuable tools for structural confirmation and quantification of 5-hydroxy-2-hexanone. Infrared spectroscopy (IR) can also be used to identify the characteristic functional groups present in the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume